Physicochemical Profiling and Pharmacological Application of N-cyclobutylpyrrolidine-2-carboxamide
Physicochemical Profiling and Pharmacological Application of N-cyclobutylpyrrolidine-2-carboxamide
Executive Summary
N-cyclobutylpyrrolidine-2-carboxamide (CAS: 1073553-85-1) is a specialized cyclic aliphatic amide that functions as a critical structural scaffold in modern cardiovascular drug design[1][2]. Historically, the treatment of ischemia-induced arrhythmias relied on linear antiarrhythmic peptides (AAPs); however, these native peptides suffered from severe pharmacokinetic limitations, including rapid proteolytic degradation and poor oral bioavailability[3].
By incorporating a rigid pyrrolidine core and a sterically shielding cyclobutyl group, medicinal chemists have engineered small-molecule lysine mimetics that retain the pharmacological efficacy of AAPs while drastically improving metabolic stability[4][5]. This whitepaper provides a comprehensive technical guide on the physicochemical properties, synthetic methodology, and electrophysiological evaluation of N-cyclobutylpyrrolidine-2-carboxamide and its derivatives as gap junction intercellular communication (GJIC) modulators.
Physicochemical Profiling & Structural Rationale
The molecular architecture of N-cyclobutylpyrrolidine-2-carboxamide is deliberately designed to optimize both target engagement at the gap junction and systemic bioavailability. The table below summarizes its core physicochemical descriptors and the mechanistic causality behind these properties[1][6].
| Property | Value | Pharmacokinetic & Structural Causality |
| Molecular Formula | C9H16N2O | Small molecular footprint ensures rapid diffusion across cellular membranes. |
| Molecular Weight | 168.24 g/mol | Well below the 500 Da Lipinski threshold, promoting high oral absorption[2]. |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | A TPSA < 90 Ų is optimal for penetrating the lipid bilayers of cardiac tissue without becoming trapped in the hydrophobic core[6]. |
| H-Bond Donors (HBD) | 2 | Comprises the pyrrolidine amine and the amide N-H. Essential for specific hydrogen-bonding interactions with target connexin regulatory sites. |
| H-Bond Acceptors (HBA) | 2 | Comprises the pyrrolidine nitrogen and the amide carbonyl oxygen[6]. |
| Rotatable Bonds | 2 | Low conformational entropy restricts the molecule to active conformations, increasing binding affinity and reducing off-target promiscuity[6]. |
Structural Causality: The cyclobutyl moiety provides critical steric hindrance adjacent to the amide bond. This shielding effect significantly reduces the molecule's susceptibility to amidase-mediated hydrolysis in the liver and plasma, a primary failure point for earlier linear peptide therapeutics.
Synthetic Methodology
The synthesis of the N-cyclobutylpyrrolidine-2-carboxamide core relies on the robust amidation of a protected proline derivative with cyclobutylamine. The protocol below outlines a self-validating workflow designed to maximize yield while preventing racemization at the chiral α-carbon (C2 of the pyrrolidine ring).
Step-by-Step Synthetic Protocol
Step 1: Carboxylic Acid Activation
-
Action: Dissolve 1.0 equivalent of Boc-L-proline and 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Causality: The secondary amine of the proline ring induces steric hindrance at the adjacent carboxylic acid. HATU is selected over standard carbodiimides (e.g., EDC) because the HOAt leaving group generated by HATU is highly reactive, ensuring rapid coupling and suppressing base-catalyzed racemization of the α-stereocenter.
Step 2: Amide Coupling
-
Action: Add 1.2 equivalents of cyclobutylamine to the activated mixture, followed dropwise by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.
-
Causality: DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate counterion and maintain the amine in its reactive, unprotonated state.
Step 3: Workup and Isolation
-
Action: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Validation: Perform TLC or LC-MS to confirm the complete consumption of Boc-L-proline and the formation of the Boc-protected intermediate.
Step 4: Boc Deprotection
-
Action: Dissolve the crude intermediate in Dichloromethane (DCM) and cool to 0°C. Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir for 2 hours, allowing the mixture to warm to room temperature.
-
Causality: TFA selectively cleaves the tert-butyloxycarbonyl (Boc) protecting group via an acid-catalyzed SN1 mechanism, generating the free pyrrolidine amine without hydrolyzing the newly formed, sterically protected cyclobutyl carboxamide.
Step 5: Final Purification
-
Action: Concentrate the mixture to remove excess TFA. Neutralize the resulting trifluoroacetate salt with saturated aqueous NaHCO3, extract with DCM, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield pure N-cyclobutylpyrrolidine-2-carboxamide.
Synthetic Workflow Visualization
Caption: Synthetic workflow for N-cyclobutylpyrrolidine-2-carboxamide via HATU-mediated coupling.
Pharmacological Context: Gap Junction Modulation
Intercellular communication is essential for cellular homeostasis and synchronized electrical activity in the heart[7]. Gap junctions, primarily composed of Connexin 43 (Cx43) in ventricular tissue, facilitate this cross-talk[5][8]. During myocardial ischemia (metabolic stress), intracellular ATP depletion and calcium overload trigger the dephosphorylation of Cx43, leading to gap junction closure (uncoupling)[3]. This uncoupling creates an arrhythmogenic substrate. Derivatives of N-cyclobutylpyrrolidine-2-carboxamide act as gap junction modifiers, preventing this uncoupling and maintaining normal electrical conduction[3][9].
Mechanism of Action Visualization
Caption: Mechanism of action for gap junction modulation preventing ischemia-induced arrhythmogenesis.
Protocol: Dual Whole-Cell Patch-Clamp Evaluation of GJIC
To empirically validate the efficacy of these compounds, researchers utilize an in vitro model of metabolic stress-induced conduction slowing, originally described by Haugan et al.[10][11].
Step 1: Cardiomyocyte Isolation and Pairing
-
Action: Isolate primary ventricular cardiomyocytes from guinea pig or rat hearts using Langendorff perfusion with a collagenase-based buffer[5][11].
-
Action: Plate the isolated cells at a low density on laminin-coated coverslips to allow the spontaneous formation of end-to-end paired cardiomyocytes (cell pairs).
Step 2: Electrophysiological Setup
-
Action: Establish a dual whole-cell patch-clamp configuration. Hold both cells (Cell 1 and Cell 2) at a resting membrane potential of -40 mV to inactivate fast sodium channels.
-
Causality: Unlike fluorescent dye-transfer assays which only measure the slow diffusion of small molecules, dual patch-clamping provides real-time, high-resolution quantification of macroscopic junctional conductance ( Gj ), offering a direct readout of electrical coupling.
Step 3: Baseline Conductance Measurement
-
Action: Apply a 10 mV voltage step ( ΔVj ) to Cell 1 and record the resulting junctional current ( Ij ) in Cell 2. Calculate baseline conductance using Ohm's law: Gj=Ij/ΔVj [5].
-
Validation: Only cell pairs exhibiting a stable baseline Gj for at least 5 minutes should be included in the study to ensure the integrity of the patch seals.
Step 4: Metabolic Stress Induction & Drug Application
-
Action: Perfuse the paired cells with an anoxic, aglycemic buffer (metabolic stress) to induce gap junction uncoupling. Concurrently, perfuse the test group with the stress buffer containing the N-cyclobutylpyrrolidine-2-carboxamide derivative (e.g., 10-100 nM).
-
Action: Continuously monitor Gj . A successful gap junction opener will significantly delay or prevent the stress-induced decline in Gj compared to the vehicle control[3][9].
References
- Larsen, B. D., et al. "Modified lysine-mimetic compounds." U.S. Patent No. 7,622,496 B2, issued November 24, 2009.
- Haugan, K., et al. "Effect of a novel gap junction modifier on ventricular conduction and arrhythmogenesis in a rat model of myocardial infarction." Journal of Cardiovascular Electrophysiology, vol. 16, no. 5, 2005, pp. 537-545.
- Sperelakis, N., editor. Cell Interactions and Gap Junctions. CRC Press, Inc., 1989. Referenced in U.S. Patent No. 8,026,272 B2.
Sources
- 1. 1073553-85-1|(S)-N-Cyclobutylpyrrolidine-2-carboxamide|BLD Pharm [bldpharm.com]
- 2. 1073553-85-1|(S)-N-Cyclobutylpyrrolidine-2-carboxamide|BLD Pharm [bldpharm.com]
- 3. US8026272B2 - Modified lysine-mimetic compounds - Google Patents [patents.google.com]
- 4. US7622496B2 - Modified lysine-mimetic compounds - Google Patents [patents.google.com]
- 5. US7622496B2 - Modified lysine-mimetic compounds - Google Patents [patents.google.com]
- 6. CAS:7531-52-4, (S)-吡咯烷-2-甲酰胺-毕得医药 [bidepharm.com]
- 7. US8026272B2 - Modified lysine-mimetic compounds - Google Patents [patents.google.com]
- 8. EP1966130A2 - Modified lysine-mimetic compounds - Google Patents [patents.google.com]
- 9. EP1966130A2 - Modified lysine-mimetic compounds - Google Patents [patents.google.com]
- 10. EP1966130A2 - Modified lysine-mimetic compounds - Google Patents [patents.google.com]
- 11. EP2386539B1 - 4-Aminoproline derivatives useful as lysine mimetics - Google Patents [patents.google.com]
